3-Aminodecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

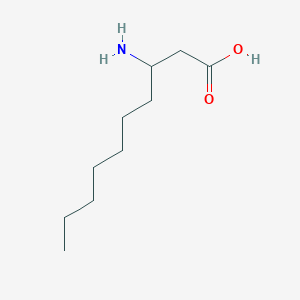

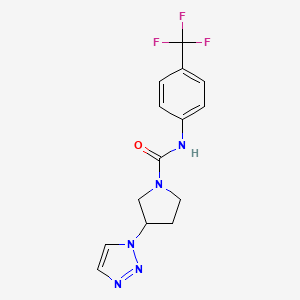

3-Aminodecanoic acid is an organic compound with the molecular formula C10H21NO2 It is a derivative of decanoic acid, where an amino group is attached to the third carbon atom of the decanoic acid chain

Applications De Recherche Scientifique

3-Aminodecanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals

Mécanisme D'action

Target of Action

3-Aminodecanoic acid is a residue that is synthesized by the nonribosomal peptide synthetase . The enzyme has been sequenced and found to be homologous to other enzymes such as 3-hydroxyisobutyric acid and 3-aminohexanoic acid .

Mode of Action

It is known that the compound is synthesized by the nonribosomal peptide synthetase . This suggests that it may interact with its targets in a similar manner to other nonribosomal peptides.

Biochemical Pathways

The biosynthesis of this compound is thought to be an evolutionary adaptation of cyanobacteria, which are photosynthetic bacteria . This suggests that the compound may play a role in the biochemical pathways of these organisms.

Result of Action

Experimental evidence suggests that the antifungal activity of this compound may be due to its ability to inhibit lipid synthesis in yeast cells . This indicates that the compound’s action results in the inhibition of lipid synthesis, which could have significant molecular and cellular effects.

Action Environment

Given that the compound is thought to be an evolutionary adaptation of cyanobacteria , it is possible that environmental factors such as light availability and temperature could influence its action.

Analyse Biochimique

Biochemical Properties

3-Aminodecanoic acid is known to interact with various enzymes, proteins, and other biomolecules. It is synthesized by the nonribosomal peptide synthetase . The enzyme has been sequenced and found to be homologous to other enzymes such as 3-hydroxyisobutyric acid and 3-aminohexanoic acid .

Cellular Effects

Experimental evidence suggests that the antifungal activity of this compound may be due to its ability to inhibit lipid synthesis in yeast cells .

Molecular Mechanism

It is known that it is synthesized by the nonribosomal peptide synthetase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Aminodecanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of activated carbodiimides or reagents with activated benzotriazole structures to facilitate the coupling of decanoic acid with an amine . These methods offer milder conditions and higher yields, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminodecanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides and other substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Aminononanoic acid

- 3-Aminooctanoic acid

- 3-Aminoundecanoic acid

Uniqueness

3-Aminodecanoic acid is unique due to its specific chain length and the position of the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Propriétés

IUPAC Name |

3-aminodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKFRIVYCVHCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 3-Aminodecanoic acid in naturally occurring peptides?

A1: this compound serves as a crucial building block in several bioactive cyclic peptides produced by cyanobacteria. These peptides, including laxaphycins and microginins, exhibit various biological activities, such as antifungal and protease inhibition. [, , ] The presence of 3-ADA, along with other unusual amino acids, contributes to the structural diversity and biological activity of these peptides.

Q2: Can you provide examples of peptides containing this compound and their biological activities?

A2: Certainly! Laxaphycins A, B, and E are examples of cyclic peptides containing 3-ADA. Laxaphycins A and E are undecapeptides, while Laxaphycin B is a dodecapeptide. These compounds, isolated from the terrestrial blue-green alga Anabaena laxa, demonstrate antifungal activity. [] Another group, the microginins, also incorporates 3-ADA. For instance, Microcystis aeruginosa LEGE 91341 produces a variety of microginins, some of which contain 3-ADA, and exhibit protease inhibitory activities. []

Q3: How does the structure of this compound contribute to the activity of these peptides?

A3: While specific structure-activity relationship (SAR) studies focusing solely on 3-ADA within these peptides are limited in the provided research, it's understood that the long hydrophobic chain of 3-ADA likely contributes to the overall hydrophobicity of these cyclic peptides. [, ] This property is thought to be important for their interaction with cellular targets like membranes or enzymes, ultimately influencing their biological activities.

Q4: Are there any studies on the synthesis of this compound?

A4: Yes, researchers have developed enantioselective synthetic routes for 3-ADA. These methods often involve the metal halide-mediated opening of three-membered ring structures. Such approaches allow for the controlled synthesis of both (3R)-3-Aminodecanoic acid and its stereoisomers. [, , ] This is particularly important for investigating the specific biological roles of different isomers and developing potential analogs with improved activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2708219.png)

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)

![N-[3-(methylsulfanyl)phenyl]oxane-4-carboxamide](/img/structure/B2708235.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)

![5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide](/img/structure/B2708239.png)